molecular formula C28H41N3O3 B12411370 Tiropramide-d5

Tiropramide-d5

Cat. No.: B12411370
M. Wt: 472.7 g/mol
InChI Key: FDBWMYOFXWMGEY-BBWXTLFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiropramide-d5 involves the acylation of racemic tyrosine with benzoyl chloride to form N,O-dibenzoyl-tyrosine. This intermediate undergoes amide formation with dipropylamine using the mixed anhydride method. The phenolic ester is then hydrolyzed with sodium hydroxide, followed by alkylation with deuterated ethyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tiropramide-d5 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Tiropramide-d5 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Tiropramide-d5 exerts its effects by targeting smooth muscle cells in the gastrointestinal tract. It inhibits calcium influx and reduces intracellular calcium levels, leading to muscle relaxation. This action is mediated through the modulation of calcium channels and the inhibition of phosphodiesterase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Tiropramide: The non-deuterated version of tiropramide.

    Octylonium: Another antispasmodic drug used for similar indications.

    Hyoscine: A well-known antispasmodic with a different mechanism of action.

Uniqueness

Tiropramide-d5 is unique due to its deuterium labeling, which enhances its pharmacokinetic properties and makes it a valuable tool in drug development. Compared to similar compounds, this compound offers improved stability and reduced metabolic degradation .

Properties

Molecular Formula

C28H41N3O3

Molecular Weight

472.7 g/mol

IUPAC Name

N-[1-(dipropylamino)-3-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]phenyl]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)/i3D3,7D2

InChI Key

FDBWMYOFXWMGEY-BBWXTLFWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=CC=C(C=C1)CC(C(=O)N(CCC)CCC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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